

An In-Depth Technical Guide on the Pharmacological Profile of Ro 64-5229

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Compound of Interest				
Compound Name:	ro 64-5229			
Cat. No.:	B1680700	Get Quote		

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacological activity of **Ro 64-5229**. Initial inquiries regarding its activity as a histamine H3 receptor inverse agonist have been investigated. However, the overwhelming scientific evidence from peer-reviewed literature and reputable pharmacological suppliers indicates that **Ro 64-5229** is a selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate receptor 2 (mGluR2). One commercial supplier lists the compound as a histamine H3 receptor inverse agonist; however, this claim is not substantiated by the broader scientific literature.[1] This guide will therefore focus on its well-documented activity at the mGluR2.

Executive Summary

Ro 64-5229 is a synthetic, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2).[2] It exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3] This compound is a valuable tool for studying the physiological and pathological roles of mGluR2 in the central nervous system. Its activity is characterized by its ability to inhibit GTPy³⁵S binding to membranes containing mGluR2 and to induce conformational changes in the receptor, which can be measured using techniques like FRET.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data for **Ro 64-5229**'s activity at the mGluR2.

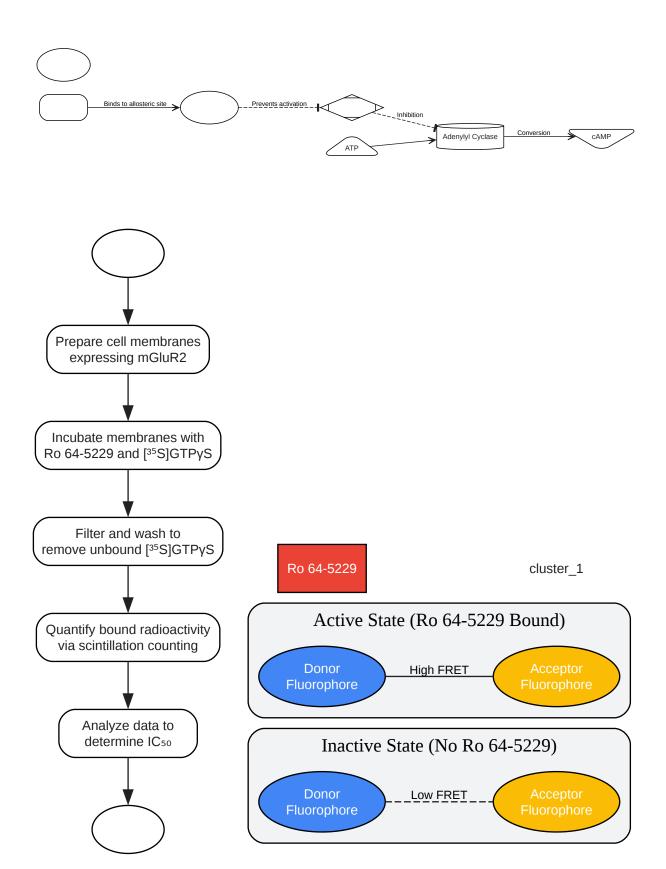
Table 1: In Vitro Functional Activity

Assay Type	Parameter	Value	Species/Syste m	Reference
GTPy ³⁵ S Binding	IC50	0.11 μΜ	Membranes containing mGlu ₂	
Inter-TMD FRET	EC50	2.1 ± 0.2 μM	HEK 293T cells expressing mGluR2	-

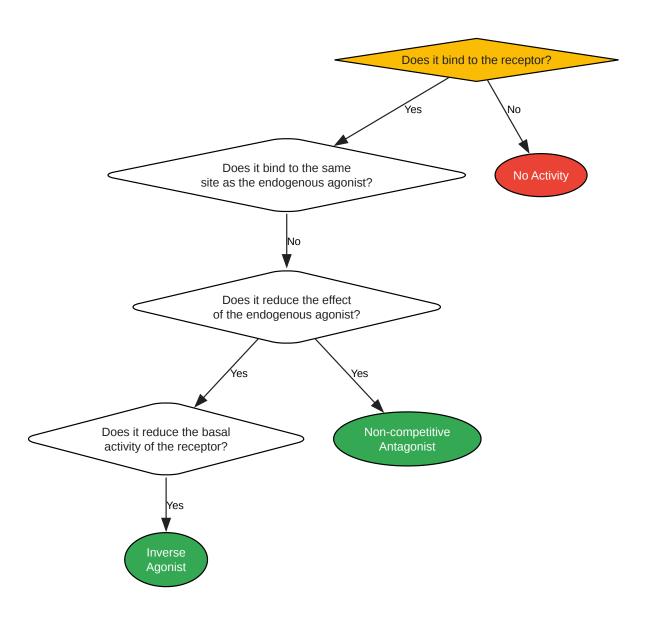
Signaling Pathways and Mechanism of Action

Ro 64-5229 acts as a negative allosteric modulator (NAM) of the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that inhibits receptor activation. As an inverse agonist, it can also reduce the constitutive (basal) activity of the receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that typically couples to $G\alpha i/o$, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.









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References



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